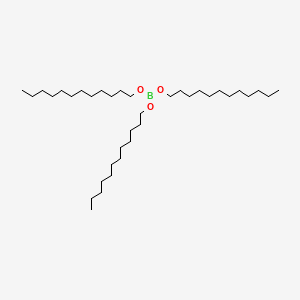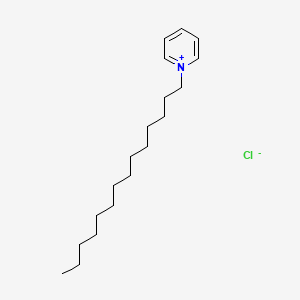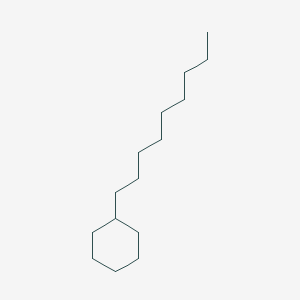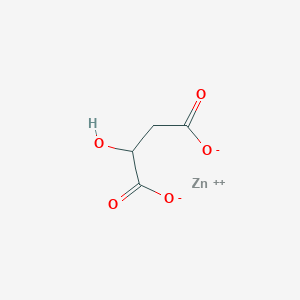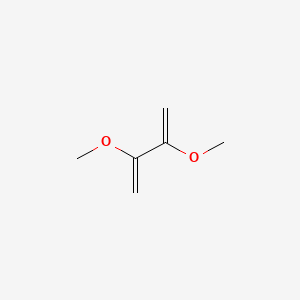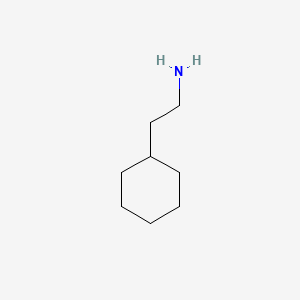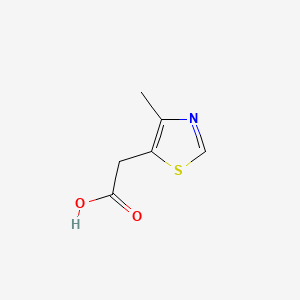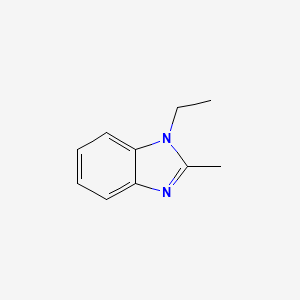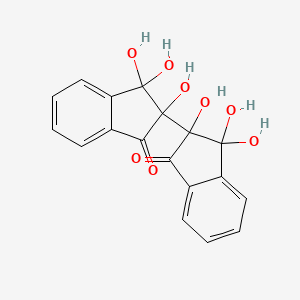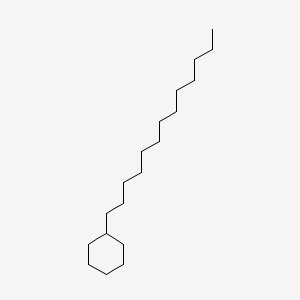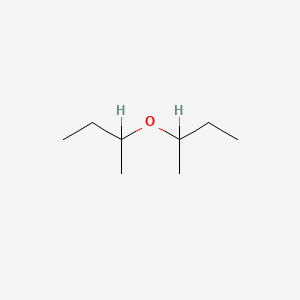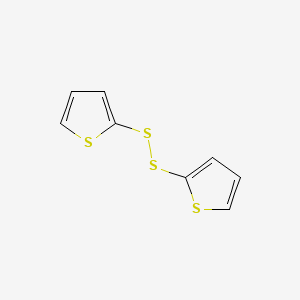
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
概述
描述
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one is a chemical compound known for its unique structure and properties. It is an alcohol moiety of a synthetic pyrethroid, which exhibits strong killing and knockdown activity against insects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one typically involves multiple steps. One efficient method starts with dimethyl 3-oxoglutarate, which undergoes a series of reactions to form the desired compound . The key steps include the transformation of dimethyl-2-allyl-3-oxo glutarate to a diketone intermediate, followed by regioselective decarboxylation and coupling with methylglyoxal . The final product is obtained through treatment with aqueous sodium hydroxide solution .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. The addition of catalytic amounts of lithium iodide has been found to improve the yield and reduce reaction time . These methods are designed to be scalable and cost-effective for large-scale production.
化学反应分析
Types of Reactions: 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology, it serves as a model compound for studying enzyme-catalyzed reactions. Additionally, in the industry, it is utilized in the production of insecticides and other agricultural chemicals .
作用机制
The mechanism of action of 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound disrupts the nervous system of insects, leading to paralysis and death . The molecular pathways involved include the inhibition of acetylcholinesterase and interference with ion channels .
相似化合物的比较
Similar Compounds: Similar compounds to 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one include allethrin and 2-propynylrethrin . These compounds share structural similarities but differ in their side chains and overall reactivity.
Uniqueness: What sets this compound apart is its enhanced insecticidal activity compared to its analogs. It has been shown to have over 1.5 times the killing activity and twice the knockdown activity of allethrin against houseflies and mosquitoes . This makes it a valuable compound for developing more effective insecticides.
属性
IUPAC Name |
4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFGTDAAYLSOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1O)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41301-27-3 | |
| Record name | 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
